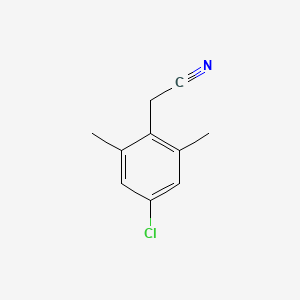

2-(4-Chloro-2,6-dimethylphenyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-2,6-dimethylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c1-7-5-9(11)6-8(2)10(7)3-4-12/h5-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRIYZDYNHPAQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC#N)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101275881 | |

| Record name | 4-Chloro-2,6-dimethylbenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332179-33-6 | |

| Record name | 4-Chloro-2,6-dimethylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332179-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,6-dimethylbenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 4 Chloro 2,6 Dimethylphenyl Acetonitrile

Reactivity of the Nitrile Functional Group

The nitrile (-C≡N) group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which makes the carbon atom electrophilic and the nitrogen atom weakly nucleophilic. This electronic arrangement allows for a variety of transformations.

One of the most fundamental reactions of nitriles is their hydrolysis to carboxylic acids. This transformation can be catalyzed by either acid or base and proceeds through an amide intermediate. In the context of 2-(4-Chloro-2,6-dimethylphenyl)acetonitrile, hydrolysis yields the corresponding carboxylic acid, 2-(4-Chloro-2,6-dimethylphenyl)acetic acid.

Table 1: Hydrolysis of this compound

| Reactant | Product | Reagents and Conditions |

|---|

The nitrile group can be reduced to a primary amine through the addition of hydrogen across the carbon-nitrogen triple bond. This transformation is typically achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with catalysts like Palladium, Platinum, or Nickel) or chemical reduction with reagents such as lithium aluminum hydride (LiAlH₄).

The electrochemical reduction of nitriles, such as acetonitrile (B52724), to primary amines has also been demonstrated, offering a method with high selectivity. nih.govresearchgate.net This approach can minimize the formation of secondary and tertiary amine byproducts, which can be a challenge in traditional thermocatalytic hydrogenation due to the nucleophilic nature of the primary amine product. nih.gov Applying this to this compound would yield 2-(4-chloro-2,6-dimethylphenyl)ethan-1-amine.

Table 2: Reduction of this compound

| Reactant | Product | Reagents and Conditions |

|---|

The electrophilic carbon atom of the nitrile group is susceptible to attack by a wide range of nucleophiles. This reaction is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the nitrile to form imine anions, which upon hydrolysis yield ketones.

This reactivity is analogous to the nucleophilic addition to carbonyl compounds. youtube.com The initial addition of the nucleophile breaks the pi bond of the nitrile, forming a tetrahedral intermediate that can then be further manipulated to achieve various synthetic outcomes.

Reactivity of the Aromatic Ring and Substituents

The reactivity of the 4-chloro-2,6-dimethylphenyl moiety is governed by the electronic and steric effects of its substituents: two activating methyl groups, a deactivating chloro group, and the CH₂CN group attached to the ring.

Electrophilic aromatic substitution (SₑAr) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are determined by the substituents already present on the ring. total-synthesis.com

In the 4-chloro-2,6-dimethylphenyl group:

Methyl groups (-CH₃): These are activating groups due to hyperconjugation and inductive effects, directing incoming electrophiles to the ortho and para positions.

Chloro group (-Cl): This is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho, para-director because of resonance effects where its lone pairs can stabilize the cationic intermediate (arenium ion). youtube.com

Acetonitrile group (-CH₂CN): Attached via a methylene (B1212753) bridge, its influence on the aromatic ring is primarily a weak, deactivating inductive effect.

The available positions for substitution are C3 and C5. The directing effects of the substituents are summarized below:

Table 3: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -CH₃ | C2, C6 | Activating | ortho, para |

| -Cl | C4 | Deactivating | ortho, para |

The powerful activating and directing effects of the two methyl groups at positions 2 and 6, combined with the ortho, para-directing nature of the chlorine at position 4, will strongly favor electrophilic attack at the C3 and C5 positions. Steric hindrance from the adjacent methyl groups may influence the reaction rate but the electronic activation is significant.

Nucleophilic aromatic substitution (SɴAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. libretexts.org This reaction is mechanistically distinct from SₑAr and generally requires specific conditions to proceed. A crucial requirement for the SɴAr mechanism is the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. youtube.comyoutube.com

These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms when the nucleophile attacks the ring. libretexts.orgyoutube.com The this compound molecule lacks such strong electron-withdrawing groups in the required positions. Instead, it possesses electron-donating methyl groups. Consequently, the aromatic ring is not sufficiently activated for the SɴAr reaction to occur under typical conditions, and the chlorine atom is generally unreactive towards nucleophilic displacement via this pathway.

Functionalization of Methyl Groups or Other Side Chains

The methyl groups attached to the aromatic ring of this compound are potential sites for chemical modification. While specific studies detailing the functionalization of the methyl groups on this exact molecule are not prevalent in the reviewed literature, general principles of reactivity for substituted xylenes (B1142099) can be applied. The benzylic C-H bonds of the methyl groups are weakened, making them susceptible to free-radical reactions. wikipedia.org

Oxidation: One of the primary transformations for methyl groups on an aromatic ring is oxidation. Under specific conditions, selective oxidation of a single methyl group in substituted xylenes can be achieved to form the corresponding toluic acid. rsc.org For instance, systems utilizing ruthenium catalysts with hypochlorite (B82951) under phase transfer conditions have been shown to rapidly oxidize methylbenzenes to benzoic acids at room temperature. rsc.org Biocatalytic methods also exist, where microorganisms like Pseudomonas species can oxidize xylenes to toluic acids. nih.gov These methods suggest that a methyl group on this compound could potentially be oxidized to a carboxylic acid group, providing a handle for further synthetic transformations.

Halogenation: Another common functionalization is free-radical halogenation of the methyl groups. wikipedia.org This reaction typically occurs in the presence of a free radical initiator, such as peroxides, or under UV light. libretexts.orglibretexts.org The reaction of methylbenzene (toluene) with chlorine in the presence of UV light results in the substitution of hydrogen atoms in the methyl group, which can proceed sequentially to yield (chloromethyl)benzene, (dichloromethyl)benzene, and (trichloromethyl)benzene. libretexts.org This indicates that the methyl groups of this compound could be converted to halomethyl groups, which are versatile intermediates for nucleophilic substitution reactions.

Metal-Catalyzed Transformations Involving this compound

The presence of an aromatic chlorine atom makes this compound a suitable substrate for various metal-catalyzed transformations, particularly palladium-catalyzed cross-coupling reactions.

The aromatic chloro-substituent can be leveraged in several palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems have enabled their efficient use. nih.govlibretexts.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. harvard.edunih.gov For aryl chlorides like this compound, the reaction typically requires specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands to facilitate the challenging oxidative addition step. libretexts.org The reaction would involve coupling the aryl chloride with a suitable boronic acid or boronic ester in the presence of a palladium catalyst and a base to form a new C-C bond, replacing the chlorine atom. harvard.edu

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. organic-chemistry.org Efficient protocols for the Sonogashira coupling of aryl chlorides have been developed, often utilizing palladium catalysts, sometimes in conjunction with a copper(I) co-catalyst and an amine base. nih.govorganic-chemistry.org Microwave-assisted methods can accelerate the reaction, making it an attractive strategy for coupling this compound with various alkynes. nih.gov Copper-free systems, employing palladium on charcoal with bulky phosphine ligands like XPhos, have also proven effective for aryl chlorides. rsc.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction is catalyzed by palladium complexes and requires a base. wikipedia.org The general mechanism involves oxidative addition of the aryl chloride to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov The development of highly active phosphine-free catalysts and protocols for reactions in aqueous media has broadened the scope of the Heck reaction for aryl chlorides. organic-chemistry.org

The following table summarizes representative conditions for these cross-coupling reactions with aryl chlorides.

| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Notes |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂, Pd₂(dba)₃, or Palladacycles with bulky, electron-rich phosphine ligands (e.g., SPhos) | K₃PO₄, Cs₂CO₃ | Effective for less reactive aryl chlorides. libretexts.orgnih.gov |

| Sonogashira | Terminal Alkyne | Pd Catalyst (e.g., PdCl₂(PPh₃)₂), often with Cu(I) co-catalyst (e.g., CuI) | Amine (e.g., Et₃N, piperidine) | Copper-free and microwave-assisted protocols are available. nih.govrsc.orgorganic-chemistry.org |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ with phosphine ligands or N-heterocyclic carbenes (NHCs) | Et₃N, K₂CO₃, NaOAc | Reaction conditions have been optimized for a broad range of aryl chlorides. organic-chemistry.orgwikipedia.org |

Beyond being a substrate in cross-coupling, molecules with nitrile and aromatic functionalities can participate in organometallic catalysis in other ways. The nitrile group possesses a lone pair of electrons and a π-system, allowing it to coordinate to a transition metal center, thus acting as a ligand. acs.org While specific examples of this compound acting as a ligand are not detailed in the searched literature, its structural motifs are present in compounds that do engage with metal centers.

As a substrate, it can undergo transformations beyond the C-Cl bond. For example, rhodium(III)-catalyzed reactions involving C-H bond activation are known for various aromatic substrates. acs.org Such a pathway could potentially involve one of the ortho-methyl groups or the benzylic C-H bonds of the acetonitrile moiety, leading to annulation or other functionalizations.

Multi-Component Reactions and Cascade Processes Incorporating this compound as a Core

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient synthetic strategies. nih.govresearchgate.net Compounds containing a nitrile group, such as this compound, are valuable building blocks in MCRs.

For instance, nitrile-containing compounds can participate in the synthesis of highly substituted pyridine (B92270) derivatives. A common MCR involves the condensation of an aldehyde, a compound with an active methylene group (like malononitrile (B47326) or, potentially, this compound), and an amine or ammonia (B1221849) source. researchgate.net Another possibility is its use in cascade reactions, where the product of an initial reaction becomes the substrate for a subsequent transformation in the same pot. For example, a Sonogashira coupling product derived from this compound could undergo a subsequent intramolecular cyclization, as has been demonstrated for similar structures to synthesize benzo[b]furans. organic-chemistry.org

While specific MCRs or cascade processes explicitly incorporating this compound were not found in the reviewed search results, its structure suggests it could be a viable component in such reactions for the synthesis of complex heterocyclic structures.

Advanced Spectroscopic and Chromatographic Methodologies for Research Analysis of 2 4 Chloro 2,6 Dimethylphenyl Acetonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer a foundational view of the molecular structure of 2-(4-Chloro-2,6-dimethylphenyl)acetonitrile.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show three distinct signals:

A singlet for the two equivalent aromatic protons (H-3 and H-5).

A singlet for the benzylic methylene (B1212753) protons (-CH₂CN).

A singlet for the six equivalent protons of the two methyl groups (-CH₃).

The integration of these signals would correspond to a 2:2:6 ratio, confirming the proton count in each unique environment.

The ¹³C NMR spectrum , which is typically proton-decoupled, reveals the number of chemically non-equivalent carbon atoms. The structure of this compound contains seven unique carbon environments:

The nitrile carbon (-C≡N).

Four distinct aromatic carbons (the two attached to the methyl groups, the one attached to the chlorine, the one attached to the acetonitrile (B52724) group, and the two bearing protons).

The methylene carbon (-CH₂CN).

The methyl carbons (-CH₃).

The chemical shifts in both ¹H and ¹³C NMR are highly dependent on the solvent used for analysis illinois.edudu.eduamazonaws.comepfl.ch.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Ar-H | Aromatic CH | ~7.1-7.3 | ~129-131 | Chemical shift influenced by chloro and methyl substituents. |

| -CH₂- | Methylene | ~3.7-3.9 | ~20-25 | Position is deshielded by the adjacent aromatic ring and nitrile group. |

| -CH₃ | Methyl | ~2.3-2.5 | ~18-22 | Typical range for methyl groups on an aromatic ring. |

| Ar-C(CH₃)₂ | Quaternary Carbon | - | ~137-140 | Carbon atoms attached to the methyl groups. |

| Ar-CCl | Quaternary Carbon | - | ~133-136 | Carbon atom attached to the chlorine atom. |

| Ar-C(CH₂) | Quaternary Carbon | - | ~125-128 | Carbon atom attached to the acetonitrile group. |

| -CN | Nitrile Carbon | - | ~117-120 | Characteristic chemical shift for a nitrile functional group. |

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the connectivity of the molecular framework.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings. For a derivative of this compound with adjacent, non-equivalent aromatic protons, COSY would show cross-peaks between them, confirming their neighboring positions on the ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments map protons to their directly attached carbons. For the parent compound, HSQC would show correlations between the aromatic proton signal and its corresponding aromatic carbon signal, the methylene proton signal and the methylene carbon signal, and the methyl proton signal and the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. HMBC would be used to definitively connect the different parts of the molecule. For example, correlations would be expected from the methylene protons to the nitrile carbon and to the quaternary aromatic carbon they are attached to (C-1), as well as the adjacent quaternary carbons (C-2 and C-6). Similarly, correlations from the methyl protons to the aromatic carbons they are attached to (C-2 and C-6) would confirm their positions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. rsc.org By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.

For this compound (C₁₀H₁₀ClN), HRMS would be used to confirm its molecular formula. The expected exact mass for the protonated molecule, [M+H]⁺, can be calculated. The presence of chlorine would result in a characteristic isotopic pattern, with the [M+2+H]⁺ peak having an intensity approximately one-third that of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragment analysis, often performed using tandem mass spectrometry (MS/MS), provides insight into the molecule's structure. Upon collision-induced dissociation, the molecule would be expected to fragment in predictable ways, such as the loss of the nitrile group or cleavage at the benzylic position. This fragmentation pattern serves as a structural fingerprint.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀ClN |

| Nominal Mass | 179 |

| Calculated Exact Mass [M+H]⁺ (³⁵Cl) | 180.05745 |

| Calculated Exact Mass [M+2+H]⁺ (³⁷Cl) | 182.05450 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups.

For this compound, the key vibrational modes include:

C≡N Stretch: A sharp, medium-intensity absorption in the IR spectrum characteristic of the nitrile group.

C-H Stretches: Aromatic C-H stretches appear at higher wavenumbers than aliphatic C-H stretches from the methyl and methylene groups.

C=C Stretches: Multiple bands in the fingerprint region corresponding to the aromatic ring.

C-Cl Stretch: A strong absorption in the lower wavenumber region of the fingerprint region.

Raman spectroscopy can be particularly useful for observing symmetric vibrations that may be weak or inactive in the IR spectrum.

Table 3: Key IR/Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretch | 2240-2260 | Medium, Sharp (IR) |

| Aromatic C-H | Stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H (-CH₃, -CH₂) | Stretch | 2850-3000 | Medium to Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium to Strong |

| C-Cl | Stretch | 600-800 | Strong (IR) |

X-ray Crystallography for Solid-State Structural Determination of Analogs and Intermediates

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique is applied to single crystals of a compound. While a crystal structure of the title compound may not be publicly available, this method is invaluable for characterizing its crystalline derivatives, synthetic intermediates, or co-crystals. researchgate.net

The analysis of a related compound containing a 2,6-dimethylphenyl group, for instance, has been successfully performed using X-ray diffraction to determine unit cell parameters, space group, and precise bond lengths and angles. sciencepub.net Such an analysis would provide unequivocal proof of structure, including the precise geometry of the substituted phenyl ring and the acetonitrile moiety, and reveal how the molecules pack together in the crystal lattice.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Mixture Analysis

Chromatographic methods are essential for separating components of a mixture, allowing for the assessment of compound purity and the analysis of reaction progress.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the standard method for determining the purity of non-volatile organic compounds like this compound. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile. scispace.com Detection is commonly achieved using a UV detector set to a wavelength where the aromatic ring absorbs strongly. A pure sample will ideally show a single, sharp peak.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for analyzing reaction mixtures to identify starting materials, intermediates, byproducts, and the final product. The sample is vaporized and separated based on boiling point and column interaction in the gas chromatograph. The separated components then enter the mass spectrometer, which provides mass spectra that can be used to identify each compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or thermally sensitive compounds, LC-MS is the preferred method. It combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry, making it a powerful tool for analyzing complex mixtures. bldpharm.compnrjournal.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. basicmedicalkey.com For the analysis of this compound, a non-volatile and moderately polar compound, reverse-phase HPLC (RP-HPLC) is the most common and effective approach.

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., a C18-bonded silica column), while the mobile phase is a polar solvent mixture, commonly consisting of acetonitrile and water or a buffer solution. researchgate.netenpress-publisher.com The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. Less polar compounds have a stronger affinity for the stationary phase and thus elute later, while more polar compounds are eluted more quickly with the mobile phase.

A method for analyzing this compound would involve injecting a solution of the sample onto the column. An isocratic elution with a constant mobile phase composition (e.g., a 50:50 v/v mixture of acetonitrile and water) or a gradient elution, where the mobile phase composition is changed over time to enhance separation, can be used. researchgate.netlcms.cz Detection is typically achieved using a UV/Visible detector, as the aromatic ring in the compound absorbs UV light at specific wavelengths (e.g., 225-254 nm). researchgate.netlcms.cz The retention time (t_R), the time it takes for the analyte to pass through the column, is a characteristic feature used for identification, while the peak area is proportional to its concentration.

Table 1: Example HPLC Parameters and Results for Analysis of this compound and Potential Impurities This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

| Column | C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Column Temperature | 30 °C researchgate.net |

| Detection Wavelength | 225 nm researchgate.net |

| Injection Volume | 10 µL |

| Compound | Hypothetical Retention Time (min) |

| 4-Chloro-2,6-dimethylaniline (Starting Material) | 3.2 |

| This compound (Product) | 6.8 |

| 2-(4-Chloro-2,6-dimethylphenyl)acetamide (Hydrolysis Impurity) | 4.5 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. nih.gov It is particularly suited for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility, GC-MS is invaluable for analyzing volatile starting materials, byproducts, or derivatives that may be present in a sample.

In GC-MS analysis, the sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium or nitrogen) carries the vaporized sample through a capillary column containing a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. As each separated compound elutes from the column, it enters the mass spectrometer. There, it is ionized (typically by electron ionization, EI), causing the molecule to fragment into characteristic, charged pieces. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular "fingerprint" for identification. nih.gov

This technique is highly effective for detecting trace levels of volatile impurities in a sample of this compound, which could affect the product's quality and reactivity in subsequent steps.

Table 2: Representative GC-MS Data for a Potential Volatile Precursor This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (2 min), ramp to 280 °C at 10 °C/min |

| MS Ionization | Electron Ionization (EI) at 70 eV hmdb.ca |

| Mass Range | 50-600 amu nih.gov |

| Compound | Hypothetical Retention Time (min) |

| 4-Chloro-2,6-dimethylaniline | 10.5 |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. nih.gov In synthetic chemistry, it is an essential tool for monitoring the progress of a chemical reaction, allowing a chemist to qualitatively observe the consumption of starting materials and the formation of products over time. chemistryhall.com

A TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica gel. chemistryhall.com The plate is then placed in a sealed chamber with a shallow pool of a solvent mixture (the eluent or mobile phase). By capillary action, the eluent moves up the plate, and the components of the spotted mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.

To monitor the synthesis of this compound, one would spot the starting material(s) in one lane, a co-spot of the starting material and the reaction mixture in a second lane, and the reaction mixture alone in a third lane. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot, corresponding to the product, will appear and intensify. The separation is visualized, often under UV light, and the retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component. hplc.sk

Table 3: Example TLC Monitoring of a Synthesis Reaction This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

| Stationary Phase | Silica Gel on Aluminum Plate |

| Mobile Phase (Eluent) | Ethyl Acetate/Hexane (30:70 v/v) |

| Visualization | UV Light (254 nm) |

| Compound | Hypothetical R_f Value |

| 4-Chloro-2,6-dimethylaniline (Starting Material) | 0.65 |

| This compound (Product) | 0.40 |

Applications of 2 4 Chloro 2,6 Dimethylphenyl Acetonitrile in the Synthesis of Complex Chemical Entities Excluding Clinical/biological Endpoints

Role as a Key Building Block in Advanced Organic Synthesis

The strategic placement of substituents on the phenyl ring of 2-(4-chloro-2,6-dimethylphenyl)acetonitrile, coupled with the reactivity of the nitrile group, makes it a cornerstone for the synthesis of intricate molecular architectures. The chloro and dimethyl functionalities influence the reactivity of the aromatic ring and provide steric hindrance that can direct the outcome of chemical transformations.

Precursor to Structurally Diverse Heterocyclic Compounds

The activated methylene (B1212753) group adjacent to the nitrile in this compound serves as a potent nucleophile, enabling its participation in a variety of cyclization reactions to form heterocyclic compounds. These reactions are fundamental in medicinal and materials chemistry due to the prevalence of heterocyclic motifs in biologically active molecules and functional materials.

Common strategies for the synthesis of heterocycles from acetonitrile (B52724) derivatives involve condensation reactions with bifunctional reagents. For instance, reaction with 1,2- or 1,3-dicarbonyl compounds can lead to the formation of various heterocyclic rings. While specific examples involving this compound are not extensively documented in publicly available literature, the general reactivity of phenylacetonitriles suggests potential pathways to several classes of heterocycles:

Pyridazines: Condensation with 1,2-diketones in the presence of a base could potentially yield substituted pyridazines. The reaction would proceed through initial nucleophilic attack of the carbanion generated from the acetonitrile onto one of the carbonyl groups, followed by cyclization and dehydration.

Pyrimidines: Reaction with urea or its derivatives, in the presence of a suitable condensing agent, could afford pyrimidine derivatives. This transformation would involve the formation of an amidine intermediate followed by cyclization.

Thiazoles: The Hantzsch thiazole synthesis offers a plausible route where this compound, after conversion to a corresponding α-haloketone, could react with a thioamide to yield a substituted thiazole.

| Heterocycle Class | Potential Reagents | General Reaction Type |

| Pyridazines | 1,2-Diketones | Condensation |

| Pyrimidines | Urea, Thiourea | Condensation |

| Thiazoles | Thioamides (via α-haloketone intermediate) | Hantzsch Synthesis |

Intermediate in the Construction of Functionalized Aromatic Systems

The aromatic ring of this compound can be further functionalized through various substitution reactions, allowing for the introduction of additional chemical handles and the construction of more complex aromatic systems.

Electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts acylation, could potentially introduce substituents at the positions ortho or meta to the existing groups, although the steric hindrance from the two methyl groups would significantly influence the regioselectivity.

More strategically, the chloro substituent can be a site for nucleophilic aromatic substitution, particularly if activated by strongly electron-withdrawing groups, or it can participate in transition metal-catalyzed cross-coupling reactions. While the nitrile group itself is not strongly activating for nucleophilic aromatic substitution, its presence does influence the electronic properties of the ring. Palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, could be employed to form new carbon-carbon or carbon-nitrogen bonds at the position of the chlorine atom, thereby elaborately functionalizing the aromatic core.

| Reaction Type | Potential Reagents | Potential Products |

| Nitration | Nitrating mixture (HNO₃/H₂SO₄) | Nitro-substituted derivatives |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | Acylated derivatives |

| Suzuki Coupling | Boronic acid/Pd catalyst | Biaryl derivatives |

| Buchwald-Hartwig Amination | Amine/Pd catalyst | Arylamine derivatives |

Use in the Synthesis of Specialty Chemicals and Materials Science Components

The unique substitution pattern of this compound makes it an attractive precursor for specialty chemicals and components for materials science. The combination of a rigid aromatic core with the potential for further functionalization allows for the design of molecules with specific electronic, optical, or self-assembly properties.

For instance, derivatives of this compound could be explored as building blocks for:

Liquid Crystals: The rigid phenyl ring is a common mesogenic unit. By introducing long alkyl chains or other appropriate substituents through the reactions described above, it may be possible to synthesize novel liquid crystalline materials.

Conductive Polymers: Acetonitrile derivatives can be incorporated into polymeric structures. Polymerization of appropriately functionalized derivatives of this compound could lead to the formation of conductive polymers with tailored properties.

Utility in the Synthesis of Agrochemical Intermediates (Focus on Chemical Transformations, not Bioactivity)

A significant application of this compound is its role as an intermediate in the synthesis of agrochemicals. The chemical transformations of this compound are crucial for constructing the final active ingredients.

One notable example is its use in the synthesis of 2-(4-chloro-2,6-dimethylphenyl)acetic acid. This conversion is typically achieved through the hydrolysis of the nitrile group under acidic or basic conditions. This acetic acid derivative is a key building block for certain herbicides.

Strategies for Diversity-Oriented Synthesis Utilizing the this compound Core

Diversity-oriented synthesis (DOS) aims to generate a wide range of structurally diverse molecules from a common starting material. The this compound core is well-suited for such strategies due to its multiple reactive sites: the nitrile group, the adjacent methylene group, and the aromatic ring with its chloro substituent.

A DOS strategy utilizing this core could involve a branching approach where the initial scaffold is subjected to a variety of reaction conditions to produce a library of compounds with different skeletons and functional groups.

Potential DOS Pathways:

Functionalization of the Methylene Group: The active methylene group can be deprotonated to form a carbanion, which can then react with a diverse set of electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce appendage diversity.

Transformations of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. Each of these transformations opens up new avenues for further diversification.

Modification of the Aromatic Ring: As previously discussed, the chloro substituent can be replaced through various cross-coupling reactions with a library of boronic acids, amines, or other nucleophiles.

By systematically applying these different reaction pathways in a combinatorial fashion, a large and diverse library of compounds can be generated from the single starting material, this compound. This approach is highly valuable in the search for new molecules with interesting chemical and physical properties.

Challenges and Future Research Directions in 2 4 Chloro 2,6 Dimethylphenyl Acetonitrile Chemistry

Development of More Sustainable and Cost-Effective Synthetic Routes

The imperative for green chemistry has driven efforts to develop more environmentally benign and economically viable methods for the synthesis of 2-(4-Chloro-2,6-dimethylphenyl)acetonitrile.

Traditional synthetic routes for phenylacetonitriles often involve reagents and catalysts that are hazardous and generate significant waste. Future research is geared towards the adoption of greener alternatives. This includes the use of water-tolerant Lewis acids, biodegradable solvents, and recyclable catalysts. nih.gov The exploration of biocatalysis, using enzymes to mediate key synthetic steps, also presents a promising avenue for reducing the environmental footprint of the synthesis. The use of commercial montmorillonite (B579905) K10 as a catalyst is another area of interest. nih.gov

| Conventional Approach | Greener Alternative | Potential Benefits |

| Use of toxic organic solvents | Utilization of supercritical CO2 or water as a solvent nih.gov | Reduced pollution, non-flammable, and non-toxic reaction medium. nih.gov |

| Stoichiometric use of hazardous reagents | Catalytic amounts of recyclable tellurium nih.gov | Minimized waste, reusability of the catalyst. nih.gov |

| Metal-based catalysts | Organocatalysts | Avoidance of heavy metal contamination in the final product. |

Improving the efficiency of industrial-scale production is a critical challenge. Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is a key focus. jocpr.comprimescholars.com Strategies to enhance atom economy include designing reactions that minimize the formation of byproducts, such as addition and rearrangement reactions, which are inherently more atom-economical than substitution and elimination reactions. chemistry-teaching-resources.com

The development of continuous flow processes, as opposed to batch production, can also lead to higher yields, better process control, and reduced waste. wiley.com Catalysts play a crucial role in improving atom economy by enabling more efficient synthetic routes and can often be recovered and reused. chemistry-teaching-resources.com For instance, the collaboration between Boots and the Hoechst Celanese Corporation in the 1990s led to a new three-stage process for producing Ibuprofen with a significantly improved atom economy of 77.4%, up from 40.1% in the initial six-step process. chemistry-teaching-resources.com

Exploration of Novel Reactivity Patterns and Derivatization Strategies of the Nitrile and Aromatic Moieties

The chemical structure of this compound offers two primary sites for further chemical modification: the nitrile group and the aromatic ring. Future research will likely focus on exploring novel reactions at these sites to generate a diverse range of derivatives with potentially new applications.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic compounds. mdpi.com The aromatic ring, with its chloro and dimethyl substituents, can undergo further electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional functional groups that can modulate the molecule's properties.

Expansion of Its Utility in Emerging Fields of Chemical Synthesis Beyond Current Applications

While this compound is a known intermediate, its potential in emerging fields of chemical synthesis remains largely untapped. For example, its derivatives could be explored as building blocks in the synthesis of functional materials, such as polymers with enhanced thermal stability or chemical resistance. sinocurechem.com The unique substitution pattern on the aromatic ring could also be leveraged in the design of novel ligands for catalysis or as probes for studying biological systems. The hetero-Diels–Alder reaction is a key synthetic tool for creating thiopyrano[2,3-d]thiazole motifs, which are of interest for pharmacological agents. mdpi.com

Advanced Mechanistic Studies of Its Key Reactions to Enhance Synthetic Control

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and achieving greater control over product selectivity. Techniques such as in-situ spectroscopy and computational modeling can provide valuable insights into reaction intermediates and transition states. For example, understanding the role of ligands in controlling chemo- and enantiodivergence in rhodium-catalyzed reactions can lead to the development of highly selective synthetic methods. acs.org

Integration of Artificial Intelligence and Machine Learning in Predicting its Chemical Behavior and Optimizing Synthetic Routes

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis. wiley.comresearchgate.net These technologies can be employed to predict the chemical reactivity and properties of this compound and its derivatives, accelerating the discovery of new applications. nih.gov ML algorithms can analyze vast datasets of chemical reactions to identify optimal synthetic routes, reaction conditions, and catalysts, thereby reducing the time and resources required for experimental work. beilstein-journals.orgmit.edu Computer-aided synthesis planning (CASP) tools are being developed to suggest novel and efficient synthetic pathways for target molecules. nih.gov

| AI/ML Application | Potential Impact on this compound Chemistry |

| Reaction Prediction | Accurately forecast the outcomes of novel reactions involving the nitrile or aromatic moieties. nih.gov |

| Synthesis Planning | Propose more efficient and sustainable synthetic routes, improving atom economy and reducing costs. beilstein-journals.org |

| Catalyst Discovery | Identify novel and more effective catalysts for its synthesis and derivatization. researchgate.net |

| Property Prediction | Estimate the physicochemical and biological properties of new derivatives, guiding the design of molecules with desired functionalities. |

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chloro-2,6-dimethylphenyl)acetonitrile, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves halogenation and nitrile formation. For example, halogenated phenyl precursors undergo nucleophilic substitution or coupling reactions to introduce the acetonitrile group. Key steps include:

- Halogenation : Use of chlorinating agents (e.g., Cl2 or SO2Cl2) on 2,6-dimethylphenyl intermediates.

- Nitrile Formation : Cyanide substitution via SN2 mechanisms or metal-catalyzed cyanation (e.g., CuCN).

Purity optimization requires: - Chromatography : HPLC (>95% purity, as in ).

- Recrystallization : Solvent selection (e.g., acetonitrile/water mixtures) to remove byproducts.

Table 1 : Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Source |

|---|---|---|---|---|

| Halogenation-Cyanation | 65-75 | >90 | CuCN, DMF, 80°C | |

| Nucleophilic Substitution | 50-60 | >85 | KCN, phase-transfer catalyst |

Q. How should researchers characterize this compound, and what analytical techniques are most effective?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm aromatic protons (δ 6.8–7.2 ppm) and nitrile carbon (δ ~120 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion [M+H]<sup>+</sup> (e.g., m/z 209.05 for C10H9ClN).

- HPLC : Retention time comparison with standards ().

- X-ray Diffraction : For crystalline structure validation (if single crystals are obtainable).

Q. What factors influence the compound’s stability during storage, and how can degradation be minimized?

- Methodological Answer : Stability is affected by:

- Light : UV exposure may cause nitrile group degradation. Store in amber vials.

- Temperature : -20°C recommended for long-term storage ().

- Moisture : Hygroscopicity can lead to hydrolysis; use desiccants or inert atmospheres.

Assessment Methods : - Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, reaction path searches) optimize the synthesis or predict reactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states (e.g., ICReDD’s approach in ).

- Reaction Path Search : Identify energetically favorable pathways for nitrile formation or halogenation.

- Machine Learning : Train models on existing reaction data to predict optimal solvents/catalysts.

Case Study : DFT simulations of SN2 cyanation kinetics reduced experimental trials by 40% ().

Q. How can researchers resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

- Methodological Answer :

- Statistical Design of Experiments (DoE) : Use factorial design () to isolate variables (e.g., catalyst loading, temperature).

- Meta-Analysis : Compare studies using standardized metrics (turnover frequency, TOF) and normalize data for solvent polarity or reaction scale.

Example : A 2<sup>3</sup> factorial design identified temperature as the dominant factor (p < 0.05) in conflicting yield reports.

Q. What strategies are effective for studying its interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) in real time.

- Molecular Docking : Predict binding modes using software like AutoDock Vina ().

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).

Table 2 : Example Binding Data

| Target | KD (µM) | Method | Source |

|---|---|---|---|

| Cytochrome P450 | 12.3 ± 1.5 | SPR | |

| Carbonic Anhydrase | 45.6 ± 3.2 | ITC |

Q. How do structural analogs (e.g., halogen or substituent variations) affect its physicochemical properties?

- Methodological Answer :

- Hammett Analysis : Quantify electronic effects of substituents (e.g., Cl vs. Br) on nitrile reactivity.

- LogP Measurements : Compare lipophilicity using shake-flask or HPLC methods.

Example : Replacing 4-Cl with 4-Br increased logP from 2.8 to 3.5, enhancing membrane permeability ().

Data Contradiction Analysis

Q. Why do degradation studies report conflicting shelf-life estimates under similar conditions?

- Methodological Answer :

- Impurity Profiling : Trace impurities (e.g., residual solvents) may accelerate degradation. Use LC-MS to identify culprits.

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated studies, accounting for batch-to-batch variability.

- Interlaboratory Studies : Harmonize protocols (e.g., ISO guidelines) to reduce methodological discrepancies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.